(2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
CAS No.:
Cat. No.: VC13438907
Molecular Formula: C15H9BrCl2O
Molecular Weight: 356.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9BrCl2O |
|---|---|
| Molecular Weight | 356.0 g/mol |
| IUPAC Name | (E)-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H/b7-4+ |
| Standard InChI Key | BVUMYJFBZZOZMX-QPJJXVBHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl |
| SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
(2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone system. The E-configuration of the double bond ensures planarity, which is critical for conjugation and electronic properties. The molecule features two aromatic rings: a 3-bromophenyl group at the β-position and a 2,4-dichlorophenyl group at the α-position. These electron-withdrawing substituents influence the compound’s electronic distribution, reactivity, and intermolecular interactions .
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (E)-3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one |
| Molecular Formula | C₁₅H₉BrCl₂O |
| Molecular Weight | 356.0 g/mol |
| CAS Number | 5992195 |
| SMILES Notation | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Synthesis and Optimization
Claisen-Schmidt Condensation
The primary synthetic route involves Claisen-Schmidt condensation between 3-bromoacetophenone and 2,4-dichlorobenzaldehyde under basic conditions. This method achieves yields exceeding 85% when catalyzed by potassium hydroxide in ethanol at 25–30°C . The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated ketone.
Table 2: Representative Synthesis Conditions
| Parameter | Details |
|---|---|
| Reactants | 3-Bromoacetophenone, 2,4-Dichlorobenzaldehyde |
| Catalyst | KOH or ZnO |
| Solvent | Ethanol/Methanol |
| Temperature | 25–30°C |
| Reaction Time | 2–4 hours |
| Yield | 86–92% |
Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side products. Zinc oxide (ZnO) has emerged as an effective catalyst, offering regioselectivity and minimizing byproducts in Friedel-Crafts acylation variants .
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, while the vinyl proton (H-β) appears as a doublet at δ 7.8 ppm (J = 15.6 Hz).
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¹³C NMR: The carbonyl carbon (C=O) is observed at δ 190.2 ppm, with olefinic carbons at δ 122.4 (C-α) and 140.7 (C-β).
Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups:
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Strong absorption at 1665 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (C=C stretch) .
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Peaks at 670 cm⁻¹ (C-Br) and 740 cm⁻¹ (C-Cl) validate halogen presence .
Thermal and Optical Properties
Thermogravimetric analysis (TGA) reveals a melting point of 154°C and thermal stability up to 250°C . Photoluminescence studies demonstrate dual emission bands at 465 nm (blue) and 560 nm (green), with a quantum yield of 0.42, indicating efficient light emission . Second-harmonic generation (SHG) experiments confirm nonlinear optical activity, with a susceptibility coefficient comparable to urea .
Research Findings and Functional Insights
Photophysical Behavior
The compound’s emission spectra suggest intramolecular charge transfer (ICT) between electron-deficient aryl groups and the enone system. Density Functional Theory (DFT) calculations attribute this to a π→π* transition facilitated by conjugation . The bromine atom’s heavy atom effect enhances spin-orbit coupling, potentially favoring triplet-state emissions for organic light-emitting diodes (OLEDs) .
Applications in Materials Science
Optoelectronic Devices
The compound’s strong photoluminescence and SHG response make it suitable for:
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OLEDs: As an emissive layer component, leveraging blue-green emissions.
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Nonlinear Optical (NLO) Materials: For frequency doubling in laser systems .
Polymer Science
Incorporation into polymers via radical polymerization enhances thermal stability and optoelectronic performance. Copolymers with methyl methacrylate exhibit tunable bandgaps (2.8–3.1 eV), relevant for photovoltaic applications.
Comparative Analysis with Analogous Chalcones
Table 3: Property Comparison of Halogenated Chalcones
| Compound | Emission Peaks (nm) | Melting Point (°C) | SHG Efficiency |
|---|---|---|---|
| (2E)-3-(3-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | 465, 560 | 154 | 1.2 × urea |
| (2E)-1-(4-Bromophenyl)-3-phenylprop-2-en-1-one | 450 | 142 | 0.8 × urea |
| (2E)-3-(4-Methoxyphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one | 480 | 160 | 1.0 × urea |
The bromine and chlorine substituents in the subject compound confer redshifted emissions and higher thermal stability compared to methoxy or phenyl analogs .
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